1-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one -

1-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

Catalog Number: EVT-4791916
CAS Number:
Molecular Formula: C18H14ClN3O
Molecular Weight: 323.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Phenylpyrimido[1,2-a] benzimidazol-4(1H)-one (PPBI)

  • Compound Description: 2-Phenylpyrimido[1,2-a] benzimidazol-4(1H)-one (PPBI) is an organic compound investigated as a corrosion inhibitor for carbon steel in acidic solutions []. It exhibited excellent corrosion inhibition performance, reaching 86% efficiency at a concentration of 10^-3 M in 1.0 M HCl. The compound is classified as a mixed-type inhibitor, affecting both anodic and cathodic corrosion processes. Its inhibition mechanism is attributed to adsorption on the carbon steel surface, following the Langmuir adsorption isotherm [].

1,3-Dihydro-1-{1-[4-(4-phenylpyrrolo[1,2-a]quinoxalin-3-yl)benzyl]piperidin-4-yl}-2H-benzimidazol-2-one

  • Compound Description: This compound is a substituted pyrrolo[1,2-a]quinoxaline derivative synthesized and characterized using various spectroscopic techniques, including FT-IR, 1H-NMR, 13C-NMR, X-ray, and HRMS []. It demonstrated promising cytotoxic activity against multiple human leukemia cell lines, including HL60, K562, and U937 cells [].

2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one

  • Compound Description: This compound represents a class of novel 2-methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one derivatives synthesized using phase transfer catalysis []. These compounds exhibited significant antimicrobial activity against both gram-positive and gram-negative bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas diminuta, and Escherichia coli []. Quantitative structure-activity relationship (QSAR) studies were conducted to explore the relationship between molecular descriptors and biological activity, leading to the development of a tri-parametric QSAR model [].
  • Compound Description: This compound series was synthesized through a one-pot, three-component condensation reaction involving 1H-benzimidazol-2-amine, p-chloro or bromobenzaldehyde, and malononitrile []. These compounds serve as key intermediates for further derivatization, leading to various pyrimidino and cyclic derivatives []. All compounds were characterized using FT-IR and HNMR spectroscopy [].

4-[(4-chlorobenzyl)oxy]-1-(2-cyclopropyl-3-methylimidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one

  • Compound Description: This compound is a potent and orally bioavailable melanin-concentrating hormone receptor 1 (MCHR1) antagonist discovered through a design strategy that aimed to eliminate the aliphatic amine present in most reported antagonists []. This strategy involved exploring bicyclic motifs with high intrinsic binding affinity for MCHR1, leading to the identification of the imidazo[1,2-a]pyridine ring and subsequent optimization of the central aliphatic amide linkage []. The compound exhibited low potential for hERG inhibition and phospholipidosis induction, along with sufficient brain concentration to exert antiobesity effects in diet-induced obese rats [].

2-hydroxyethyl 3-hydroxy-4-aryl-2-oxo-tetrahydropyrimidobenzimidazole-3-carboxylates and 4-aryl-hydropyrimido[1,2-a]- benzimidazol-2(1H)-ones

  • Compound Description: These two diastereomeric product series were unexpectedly obtained during the investigation of a reaction between 2-aminobenzimidazole, aldehydes, and diethyl malonate in the presence of silica sulfuric acid/ethylene glycol []. The intended product, ethyl 4-aryl-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate, was not isolated. The structures of these unexpected products were confirmed using NMR spectroscopy and X-ray analysis []. A plausible mechanism involving transesterification, oxidation, deesterification, and decarboxylation steps was proposed for their formation [].

2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-ones

  • Compound Description: This series of 2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]benzimidazol-1-ones was synthesized and evaluated for anticonvulsant activity in mice and rats []. Many derivatives exhibited superior anticonvulsant effects compared to valproate, a common anticonvulsant drug []. Notably, compound 3 demonstrated anticonvulsant activity comparable to diphenylhydantoin in both sound-induced seizures in mice and maximal electroshock-induced seizures in rats []. This compound was selected for further investigation due to its promising activity profile. Structure-activity relationships within the series were also discussed [].

1-(2-chlorobenzyl)-3-methyl-N-(1-methyl-1H-tetrazol-5-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxamide (25)

  • Compound Description: This compound is a potent 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitor designed using a structure-based drug design approach []. It exhibited an IC50 of 10 nM against Arabidopsis thaliana HPPD (AtHPPD), demonstrating a more than 36-fold increase in potency compared to mesotrione (IC50 = 363 nM) []. The crystal structure of the AtHPPD-25 complex revealed key interactions responsible for the compound's high potency, including a bidentate chelation interaction with the metal ion, π-π stacking with aromatic residues, and hydrophobic interactions with surrounding residues []. Another related compound in the series, compound 32, showed promising herbicidal activity, inhibiting the growth of four tested weed species by over 80% at 150 g ai/ha postemergence application [].

3-hydroxy-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and 4-ethyl carboxylates

  • Compound Description: These substituted 3-hydroxy-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitriles and 4-ethyl carboxylates were synthesized as part of a study exploring the chemistry and biological activity of benzimidazole condensed ring systems []. These compounds served as precursors for generating various O- and N-dialkyl derivatives, as well as chlorinated and functionalized analogs []. Two compounds from this series exhibited in vitro antibacterial activity []. The compounds were also screened for antileukemic, antimicrobial, herbicidal, and plant antifungal activities, but were found to be inactive in these assays [].

2-(4-chlorobenzyl)-3-methyl-1-oxo-1H,5H-pyrido[1,2-a]benzimidazole-4-carbonitrile

  • Compound Description: This compound was identified as an effective antitubercular agent, showing promising activity against Mycobacterium tuberculosis []. Structural modifications of this lead compound led to the discovery of analogs with enhanced potency and reduced toxicity []. Several of these derivatives exhibited sub-micromolar activity against resistant tuberculosis strains (MDR-TB and XDR-TB) and showed no apparent toxicity to Vero cells []. These findings highlight the potential of this scaffold for developing new anti-TB drugs, particularly against resistant strains.

Properties

Product Name

1-(3-chlorobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-methylpyrimido[1,2-a]benzimidazol-4-one

Molecular Formula

C18H14ClN3O

Molecular Weight

323.8 g/mol

InChI

InChI=1S/C18H14ClN3O/c1-12-9-17(23)22-16-8-3-2-7-15(16)20-18(22)21(12)11-13-5-4-6-14(19)10-13/h2-10H,11H2,1H3

InChI Key

NNHOSCYZSRFWPR-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC(=O)N2C3=CC=CC=C3N=C2N1CC4=CC(=CC=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.